molecular formula C9H9F4N B2660153 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine CAS No. 1342545-55-4

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine

Cat. No.: B2660153
CAS No.: 1342545-55-4
M. Wt: 207.172
InChI Key: LBCZBSGCPUWHBE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H9F4N It is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a fluorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-(4-fluorophenyl)propan-2-amine is unique due to the combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-8(14,9(11,12)13)6-2-4-7(10)5-3-6/h2-5H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZBSGCPUWHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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